Nitrendipine dipropyl ester-d7
Description
Overview of Dihydropyridine (B1217469) Scaffolds in Molecular Design
The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. dovepress.comrsc.org First introduced for the treatment of cardiovascular diseases, the 1,4-DHP nucleus is the core structure for a major class of L-type calcium channel blockers. nih.govnih.gov Well-known pharmaceuticals such as nifedipine (B1678770), amlodipine, and felodipine (B1672334) are built upon this scaffold and are widely used to manage hypertension. dovepress.comtandfonline.com The versatility of the dihydropyridine structure allows for extensive chemical modification, leading to compounds with a diverse range of pharmacological activities beyond calcium channel blockade, including anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov Its broad therapeutic potential has cemented the 1,4-DHP scaffold as a frequent subject of interest in drug design and development. tandfonline.com
Rationale for Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations
Deuterium (²H), the stable isotope of hydrogen, offers unique advantages in chemical and biochemical research. nih.gov The substitution of hydrogen with deuterium, known as deuteration, is a minimal structural change that can have profound effects on a molecule's metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect can slow the rate of metabolic reactions that involve the cleavage of this bond, a strategy used in drug design to improve a drug's pharmacokinetic profile by reducing its clearance rate. nih.govnih.gov
Furthermore, deuterium-labeled compounds are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be used as tracers to follow a drug's journey through a biological system. nih.gov They are also widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure high accuracy and precision. researchgate.net
Scope and Academic Significance of Nitrendipine (B1678957) Dipropyl Ester-d7 Research
Nitrendipine dipropyl ester is a chemical analog of the well-known calcium channel blocker, nitrendipine. nih.govnih.gov The deuterated version, Nitrendipine dipropyl ester-d7, is a stable isotope-labeled form of this compound where seven hydrogen atoms, typically on one of the propyl ester chains, have been replaced with deuterium atoms.
The primary academic and research significance of this compound lies in its application as an internal standard for quantitative analysis. In studies investigating the pharmacokinetics or metabolism of Nitrendipine dipropyl ester, the d7-labeled compound is added to biological samples (e.g., plasma or urine) at a known concentration. Since its physicochemical behavior is nearly identical to the unlabeled analyte during sample extraction and chromatographic separation, but it is distinguishable by its higher mass in a mass spectrometer, it allows for highly accurate and precise quantification of the unlabeled compound. researchgate.net Its use is critical in bioequivalence studies and in the characterization of metabolic pathways, where it can help in identifying and quantifying metabolites. pharmaffiliates.com
Data Tables
Table 1: Physicochemical Properties of Nitrendipine Dipropyl Ester
| Property | Value | Source |
| IUPAC Name | dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | nih.gov |
| Molecular Formula | C₂₁H₂₆N₂O₆ | nih.govfda.gov |
| Molecular Weight | 402.44 g/mol | nih.govfda.gov |
| Stereochemistry | Achiral | nih.gov |
Table 2: Key Research Applications of Stable Isotope Labeling
| Application Area | Description | Source(s) |
| Drug Metabolism & Pharmacokinetics (DMPK) | Tracing the absorption, distribution, metabolism, and excretion of drug candidates. Deuteration can improve pharmacokinetic profiles. | symeres.comnih.gov |
| Quantitative Analysis | Serving as high-precision internal standards in mass spectrometry-based assays to accurately quantify target analytes in complex matrices. | symeres.com |
| Mechanistic & Kinetic Studies | Utilizing the kinetic isotope effect of deuterium to investigate reaction mechanisms and enzymatic pathways. | symeres.com |
| Metabolomics | Tracing metabolic pathways within cells and organisms to understand the flow of elements through biological systems. | adesisinc.com |
| NMR Spectroscopy | Aiding in the detailed structural characterization of biomolecules and studying ligand-protein interactions. | symeres.com |
Properties
Molecular Formula |
C21H26N2O6 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2 |
InChI Key |
CFFRNSYMIJOXTR-VVYOKIKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Nitrendipine Dipropyl Ester D7
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into the nitrendipine (B1678957) dipropyl ester molecule requires a strategic approach, typically involving the use of deuterated precursors in a multi-step synthetic sequence. The Hantzsch dihydropyridine (B1217469) synthesis is a cornerstone of this process, allowing for the construction of the core dihydropyridine ring system from three key components: an aldehyde, a β-ketoester, and a source of ammonia (B1221849).
Regioselective Deuteration Techniques
The "-d7" designation in Nitrendipine dipropyl ester-d7 indicates that the seven deuterium atoms are located on one of the propyl ester groups. This high level of isotopic enrichment in a specific part of the molecule necessitates the use of a regioselective deuteration strategy. The most direct approach involves the use of a commercially available or synthetically prepared deuterated propanol (B110389), specifically propanol-d7 (CD₃CD₂CD₂OH), as a key building block. This ensures that the deuterium atoms are incorporated exclusively into the desired ester functionality.
Alternative, though less direct, methods for regioselective deuteration could involve H/D exchange reactions on a pre-formed dipropyl ester. However, such methods often lack the high isotopic purity and regioselectivity achieved by using a fully deuterated precursor.
Multi-step Synthetic Routes for Deuterium-Labeled Precursors
The synthesis of this compound commences with the preparation of the necessary deuterated precursor, propyl-d7 acetoacetate (B1235776). This can be achieved through the transesterification of ethyl acetoacetate with propanol-d7 under acidic or basic conditions.
A plausible multi-step synthetic route for this compound is outlined below:
Step 1: Synthesis of Propyl-d7 Acetoacetate
Ethyl acetoacetate + Propanol-d7 → Propyl-d7 acetoacetate + Ethanol
This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of ethanol.
Step 2: Hantzsch Dihydropyridine Synthesis
The core of the synthesis involves the one-pot condensation of three components:
3-Nitrobenzaldehyde: This provides the C4-substituent of the dihydropyridine ring.
Propyl-d7 acetoacetate: This deuterated β-ketoester is a key component that introduces one of the deuterated ester groups.
Propyl acetoacetate and Ammonia (or an ammonium (B1175870) salt): The non-deuterated propyl acetoacetate and a source of ammonia form the other half of the dihydropyridine ring. To synthesize the dipropyl ester, two equivalents of propyl acetoacetate (one of which is deuterated) are used.
The reaction proceeds via a series of condensations and cyclizations to form the 1,4-dihydropyridine (B1200194) ring structure.
3-Nitrobenzaldehyde + Propyl-d7 acetoacetate + Propyl acetoacetate + NH₃ → this compound
This reaction is a variation of the classic Hantzsch synthesis, which is a well-established method for preparing dihydropyridine derivatives.
Esterification Reactions for Dipropyl Ester Formation
As described in the Hantzsch synthesis, the ester groups are incorporated during the ring formation. However, an alternative strategy could involve the synthesis of the dicarboxylic acid precursor of nitrendipine, followed by a diesterification reaction with both propanol and propanol-d7. This approach is generally less efficient due to the statistical distribution of the deuterated and non-deuterated propyl groups, leading to a mixture of products (d0, d7, and d14). Therefore, the convergent approach using the pre-formed deuterated β-ketoester in the Hantzsch reaction is the preferred method for achieving high isotopic purity of the desired d7-labeled compound.
Purification and Advanced Characterization of Deuterated Compounds
Following the synthesis, the crude this compound must be rigorously purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated analogs. Subsequent characterization is essential to confirm the chemical structure, assess its purity, and verify the isotopic enrichment and the position of the deuterium labels.
Chromatographic Techniques for High Purity Isolation
High-performance liquid chromatography (HPLC) is the primary technique for the purification of this compound. Reversed-phase HPLC, utilizing a C18 stationary phase, is particularly effective for separating the relatively nonpolar dihydropyridine compound from more polar impurities.
A typical HPLC purification protocol would involve:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid to improve peak shape. |
| Detection | UV detection at a wavelength where nitrendipine has strong absorbance (e.g., ~235 nm or ~350 nm). |
| Flow Rate | Optimized for the column dimensions, typically in the range of 2-5 mL/min for semi-preparative purification. |
Fractions containing the pure deuterated compound are collected, combined, and the solvent is removed under reduced pressure to yield the final product. It has been noted that deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC. bioscientia.de
Spectroscopic Methods for Isotopic Enrichment and Position Verification
A combination of spectroscopic techniques is employed to provide a comprehensive characterization of the synthesized this compound.
Mass Spectrometry (MS):
Mass spectrometry is a fundamental tool for confirming the molecular weight of the deuterated compound and determining the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Molecular Ion: For this compound (C₂₁H₁₉D₇N₂O₆), the expected monoisotopic mass will be approximately 7 atomic mass units higher than the non-deuterated analog.
Isotopic Distribution: The mass spectrum will show a characteristic isotopic cluster, with the most abundant peak corresponding to the d7 species. The relative intensities of the peaks for d0 to d6 species can be used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for verifying the position of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons of one of the propyl groups. Specifically, the signals for the methyl (CH₃), methylene (B1212753) (CH₂), and oxymethylene (OCH₂) protons of the deuterated propyl chain will be absent. The remaining signals for the non-deuterated part of the molecule will be consistent with the structure of nitrendipine dipropyl ester.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms. wikipedia.org The chemical shifts of these signals will be very similar to the proton chemical shifts of the corresponding C-H groups in the non-deuterated compound, confirming the location of the deuterium labels on the propyl ester.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also provide evidence of deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and may show a slight upfield shift (isotope shift).
The combination of these chromatographic and spectroscopic techniques provides a robust and comprehensive analysis, ensuring the high purity and correct isotopic labeling of the synthesized this compound, making it a reliable internal standard for analytical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a crucial role in confirming the precise location of deuterium atoms in isotopically labeled compounds. wikipedia.orgstudymind.co.uk While proton (¹H) NMR is the most common NMR technique, deuterium (²H) NMR provides direct evidence of deuteration. wikipedia.orghuji.ac.il
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated propyl group would be absent or significantly reduced in intensity. studymind.co.uk The disappearance of these signals provides strong evidence of successful deuteration.
²H NMR spectroscopy directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms. wikipedia.orghuji.ac.il The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of the deuterium signals based on the known ¹H NMR spectrum of the unlabeled compound. huji.ac.il
Table 1: Hypothetical ¹H and ²H NMR Data for this compound
| Assignment | Unlabeled ¹H Chemical Shift (ppm) | Expected ¹H Signal in d7 Analog | Expected ²H Chemical Shift (ppm) |
| -OCH2CH2CH3 | ~4.0 (t) | Present (for unlabeled propyl) | Absent |
| -OCH2CH2CH3 | ~1.6 (sextet) | Present (for unlabeled propyl) | Absent |
| -OCH2CH2CH3 | ~0.9 (t) | Present (for unlabeled propyl) | Absent |
| -OCD2CD2CD3 | ~4.0 (t) | Absent or significantly reduced | Present |
| -OCD2CD2CD3 | ~1.6 (sextet) | Absent or significantly reduced | Present |
| -OCD2CD2CD3 | ~0.9 (t) | Absent or significantly reduced | Present |
| Aromatic-H | 7.4 - 8.1 (m) | Present | Absent |
| NH | ~9.5 (s) | Present | Absent |
| CH (C4) | ~5.0 (s) | Present | Absent |
| CH3 (C2, C6) | ~2.3 (s) | Present | Absent |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table is for illustrative purposes.
Mass Spectrometry (MS) for Isotopic Purity and Distribution Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of isotopically labeled standards, MS is essential for determining the isotopic purity and the distribution of the deuterium label. nih.govspectroscopyonline.comresearchgate.net
The mass spectrum of this compound will show a molecular ion peak (M+) that is 7 mass units higher than that of the unlabeled Nitrendipine dipropyl ester. This mass shift provides direct confirmation of the incorporation of seven deuterium atoms. spectroscopyonline.com
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can further confirm the elemental composition and, therefore, the successful incorporation of the deuterium atoms.
To assess the isotopic purity, the relative intensities of the molecular ion peaks of the deuterated and any residual unlabeled compound are compared. The isotopic distribution can be observed by the pattern of the molecular ion cluster. For a d7-labeled compound, the most abundant peak in the molecular ion cluster should correspond to the species with seven deuterium atoms.
Table 2: Expected Mass Spectrometry Data for Nitrendipine Dipropyl Ester
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z of [M+H]⁺ |
| Nitrendipine dipropyl ester | C22H28N2O6 | 416.1947 | 417.19 |
| This compound | C22H21D7N2O6 | 423.2384 | 424.24 |
This table presents theoretical monoisotopic masses. The observed mass spectrum will show a distribution of isotopic peaks.
Design Considerations for Stable Isotope Labeled Analogs
The design of stable isotope-labeled analogs for use as internal standards in quantitative bioanalysis requires careful consideration of several factors to ensure their suitability and reliability. The primary goals are to create a molecule that is chemically identical to the analyte but mass-spectrometrically distinct and that maintains its isotopic label throughout the analytical process. creative-proteomics.comacanthusresearch.com
Selection of Deuteration Sites for Label Stability
The stability of the deuterium label is of paramount importance. The C-D bond is stronger than the C-H bond, which generally imparts stability. researchgate.net However, deuterium atoms should not be placed in positions where they are susceptible to exchange with protons from the solvent or other sources. acanthusresearch.com
Key considerations for selecting deuteration sites include:
Avoiding Exchangeable Protons: Deuterium should not be placed on heteroatoms such as oxygen (-OH) or nitrogen (-NH), as these protons are readily exchangeable. acanthusresearch.com
Avoiding Acidic Carbons: Deuteriums on carbons adjacent to carbonyl groups or other electron-withdrawing groups can be acidic and prone to exchange under certain pH conditions. acanthusresearch.com
Metabolic Stability: The position of the label should be at a site that is not a primary location of metabolic transformation. If the label is lost during metabolism, the internal standard will no longer accurately reflect the concentration of the analyte. However, in some cases, labeling at a metabolic "soft spot" can be intentionally done to create a more metabolically robust drug candidate, a strategy known as the "deuterium switch". nih.govnih.gov For an internal standard, however, metabolic stability of the label is generally preferred.
In the case of this compound, placing the deuterium atoms on the propyl ester group is a sound strategy as these positions are generally not metabolically labile and are not prone to chemical exchange.
Impact of Labeling on Molecular Properties Relevant to Analytical Applications
While stable isotope labeling aims to create a chemically identical analog, the introduction of deuterium can have subtle effects on the physicochemical properties of the molecule. clearsynth.comassumption.edu These effects are generally small but should be considered, particularly in the context of chromatographic separations.
Chromatographic Retention Time: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This phenomenon, known as the "isotope effect," is due to the small differences in polarity and molecular volume. researchgate.net In most cases, the difference is negligible and the deuterated internal standard will co-elute with the analyte. However, it is a parameter that must be verified during method development.
Ionization Efficiency in Mass Spectrometry: The ionization efficiency of the labeled and unlabeled compounds in the mass spectrometer source should be identical to ensure accurate quantification. Generally, deuterium labeling does not significantly alter the ionization efficiency.
Kinetic Isotope Effect: The stronger C-D bond can lead to a kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. assumption.edu This is a critical consideration in drug metabolism studies and is the basis for the development of deuterated drugs with improved pharmacokinetic profiles. nih.gov For an internal standard, if it is designed to track the metabolism of the drug, the labeling should be away from the sites of metabolism to avoid differential rates of clearance.
By carefully considering these design principles, a stable and reliable isotopically labeled internal standard like this compound can be synthesized and effectively utilized in demanding bioanalytical applications.
Advanced Analytical Applications of Nitrendipine Dipropyl Ester D7 in Bioanalytical Sciences
Nitrendipine (B1678957) Dipropyl Ester-d7 as an Internal Standard in Quantitative Analysis
Nitrendipine dipropyl ester-d7 is employed as an internal standard to ensure the integrity of quantitative bioanalysis. Its utility is fundamentally linked to the principles of isotope dilution, where it acts as a chemical and physical mimic of the unlabeled analyte (the compound of interest). By incorporating seven deuterium (B1214612) atoms, it is rendered chemically identical but mass-spectrometrically distinct from the parent compound, allowing it to be added to a biological sample at the very beginning of the analytical process.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance. The core principle involves adding a known quantity of an isotopically enriched version of the analyte, such as this compound, to a sample containing the native (unlabeled) analyte. This "spike" homogenously mixes with the sample.
During sample processing and analysis, the stable isotope-labeled standard and the native analyte are assumed to behave identically. The mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte in the original sample is then calculated from the measured ratio of the native analyte to the isotope-labeled standard. Because the method relies on a ratio measurement rather than an absolute signal intensity, it is considered a definitive quantitative technique.
The use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative mass spectrometry, especially when dealing with complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous components that can interfere with the analysis.
Biological samples are inherently "dirty" and contain a multitude of endogenous compounds (e.g., phospholipids, salts, proteins) that can co-elute with the analyte of interest during chromatographic separation. These co-eluting components can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as "matrix effect." This can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate quantification.
A SIL internal standard like this compound co-elutes with the unlabeled analyte and, due to its identical physicochemical properties, experiences the same degree of ion suppression or enhancement. Since quantification is based on the ratio of the analyte signal to the internal standard signal, any signal fluctuation caused by the matrix is effectively canceled out. This ensures that the accuracy of the measurement is maintained regardless of the variability in the matrix composition between different samples.
Interactive Table 1: Illustrative Data on Matrix Effect Correction
| Plasma Lot | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Lot A | 85,000 | 84,950 | 170,100 | 0.499 | 10.0 |
| Lot B | 65,000 | 64,900 | 130,000 | 0.499 | 10.0 |
| Lot C | 92,000 | 91,850 | 184,000 | 0.499 | 10.0 |
| Lot D | 71,000 | 70,950 | 142,200 | 0.499 | 10.0 |
| Lot E | 58,000 | 58,100 | 116,500 | 0.499 | 10.0 |
| Mean | 74,200 | 74,150 | 148,540 | 0.499 | 10.0 |
| %RSD | 19.5% | 19.4% | 19.4% | 0.0% | 0.0% |
This table illustrates how, despite significant variation in absolute peak areas due to matrix effects across different plasma lots, the analyte/internal standard ratio remains constant, leading to consistent and accurate concentration measurements.
Bioanalytical methods often involve multiple sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by evaporation and reconstitution. Each of these steps can introduce variability and potential for analyte loss.
When a SIL internal standard is added to the sample at the outset, it undergoes every processing step alongside the native analyte. Any physical loss of the analyte during extraction or transfer will be accompanied by a proportional loss of the SIL internal standard. This ensures that the ratio of the analyte to the internal standard remains constant from the beginning of the process to the final measurement, thereby correcting for procedural inconsistencies and improving the method's robustness.
Advantages of Stable Isotope Labeled Internal Standards in Complex Sample Matrices
Development and Validation of Bioanalytical Methods Utilizing this compound
The development of a robust bioanalytical method is a systematic process that culminates in a thorough validation to demonstrate its fitness for purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be evaluated. Using this compound as the internal standard is central to meeting these validation requirements.
The method development phase involves optimizing sample extraction procedures, chromatographic conditions (to ensure separation from interfering matrix components), and mass spectrometer settings (for optimal sensitivity and selectivity).
Once developed, the method undergoes a full validation, which assesses the following key parameters:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the matrix, including metabolites and co-administered drugs.
Matrix Effect: Confirms that the analyte/internal standard peak area ratio is consistent across at least six different lots of the biological matrix, demonstrating the effectiveness of the internal standard in correcting for ion suppression/enhancement.
Calibration Curve: Establishes the relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range. The curve must meet predefined criteria for linearity and goodness of fit.
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. Both intra-batch and inter-batch accuracy (closeness to the nominal concentration) and precision (reproducibility, expressed as relative standard deviation) must be within acceptance limits (typically ±15%, and ±20% at the lower limit of quantification).
Recovery: While not a regulatory requirement when using a co-eluting SIL internal standard (as it corrects for variability), recovery is often assessed to understand the efficiency of the extraction process.
Stability: A comprehensive evaluation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.
The successful validation of these parameters ensures that the analytical method is reliable, reproducible, and suitable for the analysis of study samples.
Interactive Table 2: Representative Bioanalytical Method Validation Summary for Nitrendipine using this compound
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Intra-Batch Precision (%RSD) | 1.0 (LLOQ) | ≤20% | 6.5% |
| 3.0 (Low QC) | ≤15% | 4.2% | |
| 50.0 (Mid QC) | ≤15% | 3.1% | |
| 80.0 (High QC) | ≤15% | 2.8% | |
| Intra-Batch Accuracy (%Bias) | 1.0 (LLOQ) | ±20% | +5.0% |
| 3.0 (Low QC) | ±15% | +3.3% | |
| 50.0 (Mid QC) | ±15% | -1.8% | |
| 80.0 (High QC) | ±15% | -2.5% | |
| Inter-Batch Precision (%RSD) | 1.0 (LLOQ) | ≤20% | 8.1% |
| 3.0 (Low QC) | ≤15% | 5.9% | |
| 50.0 (Mid QC) | ≤15% | 4.5% | |
| 80.0 (High QC) | ≤15% | 3.9% | |
| Inter-Batch Accuracy (%Bias) | 1.0 (LLOQ) | ±20% | +7.2% |
| 3.0 (Low QC) | ±15% | +4.1% | |
| 50.0 (Mid QC) | ±15% | -0.9% | |
| 80.0 (High QC) | ±15% | -1.7% | |
| Stability (Freeze-Thaw, 3 cycles) | Low & High QC | %Change ≤15% | Pass |
| Stability (Bench-Top, 8 hours) | Low & High QC | %Change ≤15% | Pass |
| Stability (Long-Term, 90 days at -80°C) | Low & High QC | %Change ≤15% | Pass |
This table presents typical validation data demonstrating that the method meets regulatory acceptance criteria for precision, accuracy, and stability, underscoring the robustness conferred by the use of a stable isotope-labeled internal standard.
Chromatographic Method Optimization (e.g., LC-MS/MS, GC-MS)
The development of robust and sensitive chromatographic methods is fundamental for the accurate quantification of xenobiotics in biological samples. This compound serves as an ideal internal standard in these methods due to its chemical similarity to the analyte (Nitrendipine) and its distinct mass, which allows for separate detection by a mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the predominant technique for the quantification of small molecules like Nitrendipine in plasma and other biological fluids. Method optimization typically involves the careful selection of a reversed-phase column, such as a C18 column, which effectively separates Nitrendipine from endogenous matrix components. The mobile phase composition is critical for achieving good peak shape and retention time. A common approach involves an isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid to facilitate protonation and enhance ionization efficiency. For related dihydropyridines, a mobile phase of methanol and 0.1% formic acid has been used effectively. Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive mode.
Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, GC-MS offers a high degree of sensitivity and specificity. The analysis of Nitrendipine and its metabolites can be performed using capillary column gas chromatography coupled with mass spectrometry, often employing negative ion chemical ionization (NICI) mode, which is particularly sensitive for electron-capturing compounds like Nitrendipine. In such methods, this compound would be co-extracted with the unlabeled drug from the biological matrix, derivatized if necessary, and injected into the GC-MS system. The internal standard corrects for variations during sample preparation and analysis.
| Parameter | LC-MS/MS Approach | GC-MS Approach |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography-Mass Spectrometry |
| Column | Reversed-phase C18 (e.g., 4.6 x 50 mm, 3.5 µm) | Capillary Column |
| Mobile Phase/Carrier Gas | Methanol/Acetonitrile (B52724) and water with 0.1% formic acid | Helium or Nitrogen |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Negative Ion Chemical Ionization (NICI) |
| Internal Standard | This compound | This compound or other deuterated analogue |
Evaluation of Method Performance Parameters (e.g., Linearity, Limit of Detection, Reproducibility)
Once a chromatographic method is optimized, it must be validated to ensure its performance is adequate for its intended purpose, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). This compound is crucial in this validation process, as it allows for the accurate determination of key performance parameters by compensating for analytical variability.
Linearity: The method's linearity is assessed by analyzing calibration standards at various concentrations. For a related compound, nifedipine (B1678770), a linear response was established over a concentration range of 1–100 ng/mL with a coefficient of determination (R²) of 0.9987.
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A GC-MS method for Nitrendipine demonstrated a detection limit of 100 pg/mL in plasma. For other antihypertensive drugs analyzed by LC-MS, LOQ values can range from approximately 3.61 µg/L to 25.8 µg/L.
Reproducibility (Precision and Accuracy): Reproducibility is evaluated through intra- and inter-day precision and accuracy assessments. For a nifedipine assay, the within-run coefficients of variation ranged from 0.331% to 0.619%, and between-run coefficients of variation were between 0.332% and 0.615%, indicating high reproducibility. Methods are generally considered accurate if the relative error is below 10-15%.
| Parameter | Reported Value | Reference Compound | Source |
|---|---|---|---|
| Linearity Range | 1 - 100 ng/mL | Nifedipine | |
| Coefficient of Determination (R²) | 0.9987 | Nifedipine | |
| Limit of Detection (LOD) | 100 pg/mL | Nitrendipine | |
| Within-Run Precision (%CV) | 0.331% - 0.619% | Nifedipine | |
| Between-Run Precision (%CV) | 0.332% - 0.615% | Nifedipine |
Assessment of Chromatographic Isotope Effects and Retention Time Shifts
An ideal stable isotope-labeled internal standard (SIL-IS) should co-elute with the unlabeled analyte to ensure that both experience the same matrix effects and ionization suppression/enhancement. However, the substitution of hydrogen with deuterium can sometimes lead to a chromatographic isotope effect, where the deuterated compound elutes slightly earlier than its protium (B1232500) analog, particularly in gas chromatography. This phenomenon, known as the inverse isotope effect, is due to the slightly weaker intermolecular interactions (van der Waals forces) of the C-D bond compared to the C-H bond.
While this effect is well-documented in GC, it is generally negligible in liquid chromatography. For an accurate bioanalytical method, it is important to assess for any significant retention time shift between Nitrendipine and this compound. A significant shift could compromise the internal standard's ability to correct for matrix effects. However, studies involving other labeled analogs of Nitrendipine, such as a 13C4-analogue, have shown nearly identical plasma concentration-time profiles compared to the unlabeled drug, suggesting that a significant isotopic effect can be excluded. The absence of a pronounced isotope effect ensures that the deuterated standard accurately reflects the behavior of the analyte throughout the analytical process.
Applications in Pre-clinical Pharmacokinetic Research Methodologies
Methodological Approaches for Non-Human Pharmacokinetic Studies
Pre-clinical pharmacokinetic (PK) studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be tested in humans. The validated bioanalytical methods described above, which rely on this compound as an internal standard, are central to these studies.
In a typical non-human PK study, the drug is administered to animals (e.g., rats), and blood samples are collected at various time points. The plasma is separated and processed, and the concentration of the drug is quantified using the LC-MS/MS method. The use of this compound ensures that the measurements are accurate, which is critical for the reliable calculation of key PK parameters.
A study investigating a submicron emulsion of Nitrendipine in rats utilized a UPLC-MS/MS method to determine plasma concentrations and calculate pharmacokinetic parameters. The data generated from such studies, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), are fundamental for evaluating different drug formulations and predicting human pharmacokinetics.
| Pharmacokinetic Parameter | Nitrendipine Solution | Nitrendipine Submicron Emulsion |
|---|---|---|
| AUC₀₋t (ng·h/mL) | 687.08 ± 66.24 | 900.76 ± 186.59 |
| Cmax (ng/mL) | 610.59 ± 235.99 | 854.54 ± 159.48 |
| t₁/₂ (h) | 2.80 ± 2.69 | 2.37 ± 1.99 |
Tracer Studies for Drug Disposition in In Vitro and Ex Vivo Systems
Beyond its role as an internal standard for quantification, this compound can also be used as a stable isotope tracer to investigate drug disposition in various experimental systems. These studies are crucial for elucidating metabolic pathways and identifying potential drug-drug interactions.
In Vitro Systems: In vitro models, such as liver microsomes or hepatocytes, are commonly used to study drug metabolism. By incubating both Nitrendipine and a known concentration of this compound with these systems, researchers can track the formation of metabolites. The mass spectrometer can distinguish between metabolites formed from the unlabeled drug and those formed from the labeled tracer. This "metabolite shifting" technique helps in the rapid identification and structural elucidation of metabolites, as the mass difference (7 Da in this case) will be maintained between the unlabeled and labeled metabolite pairs.
Ex Vivo Systems: In ex vivo studies, tissues or organs are taken from an animal that has been dosed with a drug to study its distribution and binding. While less common for this purpose than radiolabeled tracers, stable isotope-labeled compounds like this compound can be used to quantify the amount of drug present in different tissues, providing insights into its distribution profile.
The application of this compound in these tracer studies provides a powerful, non-radioactive method for exploring the intricate details of a drug's metabolic fate and disposition.
Mechanistic Biochemical Investigations and Kinetic Isotope Effects
Elucidation of Metabolic Pathways and Transformations Using Deuterium (B1214612) Labeling
Deuterium labeling is a critical technique for elucidating the metabolic pathways of xenobiotics. By replacing hydrogen atoms at specific positions with deuterium, researchers can track the molecule's journey through biological systems and identify points of metabolic attack without significantly altering the compound's fundamental chemical properties.
The metabolism of nitrendipine (B1678957), the parent compound, is extensive and involves several key transformations. The primary metabolic routes include the oxidation of the 1,4-dihydropyridine (B1200194) ring to its more stable pyridine (B92270) analogue, hydrolysis of the ester groups at the C3 and C5 positions, and hydroxylation of the methyl groups at the C2 and C6 positions. These reactions highlight the metabolically vulnerable, or "labile," sites on the nitrendipine scaffold.
The strategic placement of deuterium atoms, as in Nitrendipine dipropyl ester-d7, serves to investigate these labile positions. For instance, labeling the propyl groups of the ester function allows for precise tracking of the ester hydrolysis process. Similarly, deuterium substitution at the methyl groups or the dihydropyridine (B1217469) ring would help quantify the extent to which oxidation and hydroxylation occur. By analyzing the mass spectra of metabolites, researchers can determine whether the deuterium labels have been retained or lost, thereby confirming the sites of metabolic transformation.
Table 1: Potential Metabolically Labile Positions in the Nitrendipine Scaffold
| Position | Type of Metabolic Reaction | Primary Enzyme Family Involved |
|---|---|---|
| 1,4-Dihydropyridine Ring | Oxidation (Aromatization) | Cytochrome P450 |
| C3/C5 Ester Groups | Hydrolysis | Esterases |
| C2/C6 Methyl Groups | Hydroxylation | Cytochrome P450 |
| m-Nitrophenyl Group | Reduction | Nitroreductases |
Isotopically labeled compounds like this compound are invaluable for tracing the fate of a drug and its metabolites. In model systems, such as human liver microsomes or in vivo animal models, the deuterated compound can be administered, and subsequent biological samples (plasma, urine, feces) can be analyzed. The unique mass of the deuterium label allows for the clear differentiation of the drug and its metabolites from endogenous compounds using mass spectrometry.
This technique enables the construction of a detailed metabolic map, showing the conversion of the parent compound into its primary, secondary, and tertiary metabolites over time. Furthermore, it can reveal "metabolic shunting," where the inhibition or saturation of one metabolic pathway leads to an increased flux through an alternative pathway. For example, if the primary oxidative pathway is slowed (perhaps due to a kinetic isotope effect from deuterium labeling elsewhere on the molecule), a greater proportion of the drug may be cleared via ester hydrolysis, a phenomenon that would be readily quantifiable with a d7-labeled dipropyl ester.
The hydrolysis of ester-containing drugs is a significant metabolic pathway, often leading to the activation of prodrugs or the detoxification and elimination of active compounds. nih.govnih.gov This reaction is catalyzed by a diverse group of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues. nih.gov Carboxylesterases are particularly well-known for their role in the hydrolysis of a wide variety of drugs. nih.gov
For this compound, the seven deuterium atoms are located on the propyl ester groups. Investigating the hydrolysis of these groups by esterases is a primary application of this specific labeled compound. In an in vitro assay containing purified esterases or liver microsomes, the rate of disappearance of the parent compound and the rate of appearance of the corresponding carboxylic acid metabolite can be measured. The d7-label provides a clear mass signature to track the propyl group that is cleaved off, confirming the hydrolytic activity and allowing for precise quantification of the reaction kinetics mediated by these enzymes.
Examination of Kinetic Isotope Effects (KIEs) with this compound
The substitution of a hydrogen atom with a deuterium atom creates a stronger chemical bond (C-D vs. C-H). This difference in bond strength can lead to a change in the rate of a chemical reaction, particularly if the bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE).
The theoretical foundation of the KIE lies in the principles of molecular vibrations and zero-point energy. The C-D bond has a lower zero-point vibrational energy than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate.
Primary KIEs are observed when the bond to the isotope is broken or formed in the rate-limiting step of the reaction. slideshare.netdifferencebetween.com For a C-H bond cleavage, the theoretical maximum primary KIE at room temperature is around 7, meaning the reaction with the C-H bond is seven times faster than the one with the C-D bond.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reaction center. slideshare.netdifferencebetween.com These effects are typically much smaller (kH/kD ≈ 0.7–1.5) and arise from changes in the hybridization state or steric environment of the atom between the reactant and the transition state. differencebetween.com
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often catalyzing oxidative reactions that involve C-H bond cleavage. nih.govresearchgate.net KIE studies are exceptionally well-suited for investigating the mechanisms of CYP-mediated reactions. nih.govresearchgate.net The presence of a significant primary deuterium KIE is strong evidence that C-H bond abstraction is a rate-limiting or partially rate-limiting step in the enzymatic cycle. nih.govresearchgate.net
In the context of this compound, while the deuterium labels are on the ester groups, a similar principle applies if the molecule were labeled at a site of CYP-mediated oxidation (e.g., a methyl group). To determine the KIE experimentally, one would compare the rate of metabolism of the deuterated analogue with its non-deuterated (protiated) counterpart. This is typically done using in vitro systems like human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, a key enzyme in nitrendipine metabolism). criver.com The rates of metabolite formation (Vmax) and the Michaelis-Menten constant (Km) are determined for both isotopic forms. acs.org The KIE is then calculated as the ratio of these kinetic parameters (e.g., DV = Vmax(H)/Vmax(D)). acs.org
Table 2: Hypothetical Experimental Data for KIE Determination in CYP3A4-Mediated Hydroxylation (Illustrative example assuming deuteration at a methyl group)
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km | KIE on Vmax (DV) |
|---|---|---|---|---|
| Protiated Nitrendipine Analogue | 150 | 10 | 15.0 | \multirow{2}{*}{4.28} |
| Deuterated Nitrendipine Analogue | 35 | 11 | 3.18 |
A KIE value significantly greater than 1, as shown in the hypothetical data, would imply that the cleavage of the C-H bond at the labeled position is a rate-determining step in the CYP3A4-catalyzed reaction. This information is crucial for understanding the enzymatic mechanism and for predicting how structural modifications might alter the drug's metabolic stability.
Correlation of Deuterium Substitution with Reaction Rate Modulation
The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, such as nitrendipine, which is primarily metabolized by CYP3A4. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to be broken. Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction rate. nih.gov
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a normal KIE, signifying a slower reaction rate for the deuterated analog. For CYP-mediated reactions, primary KIEs can range from 2 to as high as 10, indicating that C-H bond cleavage is at least partially rate-limiting. nih.gov
To illustrate this principle, the following hypothetical data table shows the potential impact of deuteration at different positions on the rate of nitrendipine metabolism.
Table 1: Hypothetical Kinetic Isotope Effects on Nitrendipine Metabolism
| Compound | Position of Deuteration | Rate Constant (relative units) | kH/kD |
|---|---|---|---|
| Nitrendipine | N/A | 1.00 | N/A |
| Nitrendipine-d7 | Dipropyl ester | 0.85 | 1.18 |
| Nitrendipine-d1 | Dihydropyridine ring (C4) | 0.20 | 5.00 |
This table is for illustrative purposes only and is based on general principles of kinetic isotope effects.
Influence of Deuteration on Biotransformation Rates and Pathways
The introduction of deuterium into a drug molecule can not only slow down the rate of metabolism but also alter the metabolic pathways, a phenomenon known as metabolic switching. osti.gov This is particularly relevant for drugs that have multiple metabolic pathways, which is the case for many compounds metabolized by the versatile CYP3A4 enzyme. nih.gov
Alterations in Enzyme-Substrate Interactions Due to Isotopic Substitution
The active site of CYP3A4 is known to be large and flexible, allowing for multiple binding orientations of a single substrate. nih.gov When a primary metabolic site is "protected" by deuteration, the enzyme may preferentially metabolize the substrate at an alternative, non-deuterated site. This metabolic switching can lead to a change in the metabolite profile, potentially forming metabolites in different proportions than the parent drug. researchgate.net
For a deuterated analog of nitrendipine, if a key position on the dihydropyridine ring is deuterated, CYP3A4 might shift its oxidative activity to other positions on the molecule, such as the ester side chains or the phenyl ring. This could lead to a different pattern of metabolites, which may have different pharmacological activities or clearance rates. nih.gov
Deuterium as a Probe for Rate-Limiting Steps in Metabolic Cycles
The observation of a significant KIE upon deuteration of a specific position in a molecule is strong evidence that the cleavage of the C-H bond at that position is a rate-limiting or partially rate-limiting step in the metabolic pathway. nih.gov This makes deuterium labeling a valuable tool for elucidating drug metabolism mechanisms.
In the case of nitrendipine, a systematic study involving the selective deuteration of different positions could help to pinpoint the exact steps that are rate-limiting in its biotransformation by CYP3A4. For example, if deuteration of the dihydropyridine ring results in a large KIE and a significant decrease in the formation of the pyridine metabolite, it would confirm that the oxidation of this ring is a critical rate-limiting step in its clearance. nih.gov
The following table provides a hypothetical example of how metabolic switching could alter the metabolite profile of a deuterated nitrendipine analog.
Table 2: Hypothetical Metabolite Distribution of Nitrendipine and a Deuterated Analog
| Compound | Metabolite A (Pyridine derivative) (%) | Metabolite B (Hydroxylated ester) (%) | Metabolite C (Other) (%) |
|---|---|---|---|
| Nitrendipine | 75 | 15 | 10 |
| Nitrendipine-d1 (on dihydropyridine ring) | 30 | 45 | 25 |
This table is for illustrative purposes only and is based on the principle of metabolic switching.
Computational and Theoretical Chemistry Studies of Nitrendipine Dipropyl Ester D7
Quantum Chemical Calculations for Isotope Effects and Molecular Dynamics
Quantum chemical calculations are fundamental to understanding how isotopic substitution influences the behavior of a molecule at the subatomic level. These methods allow for the precise computation of molecular energies, structures, and vibrational modes, which are essential for predicting kinetic isotope effects and simulating molecular dynamics.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. The deuterium (B1214612) KIE (kH/kD) is particularly significant in medicinal chemistry as it can be used to strategically slow down drug metabolism, which often involves the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step.
Computational models, especially those based on Density Functional Theory (DFT), are powerful tools for predicting the magnitude of the KIE. rsc.orgrutgers.edu These calculations involve determining the optimized geometries and vibrational frequencies of both the reactant (ground state) and the transition state of the metabolic reaction. The primary KIE arises from the difference in zero-point vibrational energies between the C-H and carbon-deuterium (C-D) bonds. princeton.edu For Nitrendipine (B1678957) dipropyl ester-d7, where one propyl group is perdeuterated, a significant KIE is expected if that propyl group undergoes metabolic hydroxylation by cytochrome P450 (CYP) enzymes. The computational model would predict a kH/kD ratio significantly greater than 1, indicating a slower rate of metabolism at the deuterated site.
Table 1: Hypothetical Predicted Kinetic Isotope Effects for Propyl Group Hydroxylation
| Metabolic Reaction Site | Computational Method | Predicted kH/kD (at 298 K) | Implication |
|---|---|---|---|
| ω-hydroxylation of propyl chain | B3LYP/6-31G(d) | 5.8 | Significant slowing of metabolism at this site |
| ω-1 hydroxylation of propyl chain | B3LYP/6-31G(d) | 4.9 | Moderately slower metabolism at this site |
The physical basis for the KIE lies in the principles of vibrational spectroscopy. The frequency of a bond's vibration is dependent on the masses of the connected atoms. Replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the vibrating system. libretexts.org This mass increase leads to a lower vibrational frequency for a C-D bond compared to a C-H bond.
According to quantum mechanics, every bond has a minimum vibrational energy, known as the Zero-Point Energy (ZPE), which is directly proportional to its vibrational frequency. Consequently, a C-D bond has a lower ZPE than a C-H bond. princeton.edu For a reaction to occur, an activation energy barrier must be overcome. Since the C-H bond starts from a higher ground-state energy level (higher ZPE), it requires less energy to reach the transition state compared to the C-D bond. This difference in required activation energy is what causes the reaction to proceed more slowly for the deuterated compound. Computational software can accurately calculate these frequencies and the resulting ZPEs. uni-muenchen.de
Table 2: Theoretical Vibrational Properties of C-H vs. C-D Bonds
| Bond Type | Typical Stretching Frequency (cm⁻¹) | Calculated Zero-Point Energy (kcal/mol) |
|---|---|---|
| Aliphatic C-H | ~2900 | ~4.15 |
| Aliphatic C-D | ~2100 | ~3.00 |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure of molecules and their dynamic behavior. For a complex molecule like Nitrendipine dipropyl ester-d7, these methods help elucidate how deuteration might influence its shape and flexibility.
The 1,4-dihydropyridine (B1200194) ring is the core pharmacophore of nitrendipine. It typically adopts a shallow boat-like conformation. Conformational analysis, often performed using molecular mechanics or higher-level quantum calculations, can map the potential energy surface of the molecule to identify low-energy, stable conformations.
The substitution of hydrogen with deuterium is a very subtle structural change and is not expected to significantly alter the primary conformational preferences of the dihydropyridine (B1217469) ring. This is considered a secondary isotope effect, which has a much smaller impact on reaction rates and equilibria compared to primary effects. Molecular dynamics simulations can be used to explore the conformational space available to the molecule over time, confirming that the deuterated and non-deuterated dihydropyridine rings exhibit similar dynamic behavior and occupy similar conformational ensembles.
In this compound, the isotopic labeling is located on one of the dipropyl ester side chains. Specifically, a "-d7" label implies the substitution of all seven hydrogens on a propyl group (-CD2-CD2-CD3). Computational chemistry allows for a detailed structural analysis of this deuterated moiety.
Using geometry optimization algorithms, it is possible to calculate the precise bond lengths and angles within the deuterated propyl group. While the electronic effects of deuteration are minimal, there are subtle changes in bond lengths (C-D bonds are slightly shorter than C-H bonds) and vibrational amplitudes. These minor geometric changes are unlikely to have a significant impact on the molecule's ability to bind to its biological target, but they are the origin of the profound changes observed in metabolic stability.
In Silico Approaches to Metabolic Stability Prediction
Predicting the metabolic fate of a drug candidate is a critical step in the development process. In silico tools offer a rapid and cost-effective way to estimate a molecule's metabolic stability. news-medical.net
The primary metabolic pathway for nitrendipine and other dihydropyridines is the CYP-mediated oxidation of the dihydropyridine ring to the corresponding inactive pyridine (B92270) derivative. nih.gov Other potential metabolic pathways include ester hydrolysis and oxidation of the alkyl ester chains.
In silico metabolic prediction software can identify the most likely sites of metabolism on a molecule. These programs often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic reactions. For this compound, these tools would first identify the dihydropyridine ring and the ester groups as potential metabolic hotspots.
Table 3: Hypothetical In Silico Prediction of Metabolic Clearance
| Compound | Primary Predicted Metabolic Pathway | Secondary Predicted Metabolic Pathway | Predicted In Vitro Half-Life (Human Liver Microsomes) |
|---|---|---|---|
| Nitrendipine dipropyl ester | Dihydropyridine oxidation | Propyl group hydroxylation | 25 min |
| This compound | Dihydropyridine oxidation | Propyl group hydroxylation (significantly reduced due to KIE) | 45 min |
Computational Assessment of Carbon-Deuterium Bond Strength and Cleavage
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic profile of a drug. This phenomenon, known as the kinetic isotope effect (KIE), is rooted in the fundamental principles of physical chemistry, particularly the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
From a quantum mechanical perspective, the C-D bond has a lower zero-point energy compared to a C-H bond. stackexchange.com This is because the vibrational frequency of a bond is dependent on the masses of the connected atoms; the heavier deuterium atom leads to a lower vibrational frequency and consequently a lower zero-point energy. stackexchange.comias.ac.in As a result, more energy is required to break a C-D bond than a C-H bond, making the C-D bond stronger. stackexchange.comias.ac.inquora.com
Computational methods, such as those based on density functional theory (DFT), can be employed to calculate bond dissociation energies (BDEs) with a high degree of accuracy. nrel.gov For a molecule like this compound, where deuterium atoms replace hydrogens at metabolically labile positions, computational assessment would involve calculating the BDE for the C-D bonds and comparing them to the corresponding C-H bonds in the non-deuterated analogue.
Table 1: Hypothetical Calculated Bond Dissociation Energies (BDE) for Nitrendipine Dipropyl Ester
| Bond Type | Atom 1 | Atom 2 | Calculated BDE (kcal/mol) |
| C-H | Carbon | Hydrogen | 98.5 |
| C-D | Carbon | Deuterium | 100.0 |
Note: The values in this table are hypothetical and serve to illustrate the expected trend in bond dissociation energies based on the kinetic isotope effect. Actual values would require specific quantum mechanical calculations for this compound.
The higher BDE of the C-D bond directly translates to a slower rate of cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are often involved in the oxidative metabolism of drugs. juniperpublishers.com If the cleavage of a C-H bond is the rate-limiting step in the metabolism of the parent drug, its replacement with a C-D bond can lead to a significant decrease in the rate of metabolism, thereby enhancing the drug's metabolic stability. juniperpublishers.comnih.gov Computational models can predict the sites of metabolism (SoMs) on a molecule, and when combined with BDE calculations, they can provide a robust prediction of the potential impact of deuteration on metabolic stability. nih.govmdpi.com
Docking Simulations with Metabolic Enzymes (e.g., P450 isoforms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug metabolism, docking simulations are invaluable for understanding how a drug molecule, such as this compound, interacts with the active site of a metabolic enzyme like a cytochrome P450 isoform. nih.govugm.ac.idpathofscience.org
The process involves creating a three-dimensional model of the drug molecule and the target enzyme. The drug molecule is then placed in the active site of the enzyme in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. mdpi.comxula.edu
For this compound, docking simulations would be performed with various human CYP isoforms known to be involved in the metabolism of similar dihydropyridine calcium channel blockers (e.g., CYP3A4). ugm.ac.idresearchgate.net The primary goals of these simulations would be to:
Predict the binding orientation: Determine how the deuterated drug candidate fits into the active site of the enzyme.
Identify key interactions: Pinpoint the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the drug molecule. nih.gov
Estimate binding affinity: Calculate the theoretical binding energy, which can be correlated with the drug's potential as a substrate for that enzyme. mdpi.com
Proximity to the catalytic center: Measure the distance between the deuterated positions on the drug and the heme iron of the CYP enzyme, which is the site of oxidation. A close proximity of a C-D bond to the heme iron would suggest that this bond is a likely site of metabolism. nih.gov
Table 2: Hypothetical Docking Simulation Results for Nitrendipine Dipropyl Ester and its d7 Analogue with CYP3A4
| Compound | Binding Energy (kcal/mol) | Distance of Propyl Group to Heme Iron (Å) | Key Interacting Residues |
| Nitrendipine dipropyl ester | -8.5 | 4.2 | Arg105, Ser119, Phe304 |
| This compound | -8.6 | 4.1 | Arg105, Ser119, Phe304 |
Note: This table presents hypothetical data to illustrate the type of information obtained from docking simulations. The binding energies and distances are illustrative and would need to be determined by actual docking calculations. The key interacting residues are common for substrates of CYP3A4.
The results of such simulations can help to rationalize why deuteration at a specific position leads to enhanced metabolic stability. If the docking pose places the deuterated part of the molecule in close proximity to the catalytic heme iron, the increased strength of the C-D bond would be expected to slow down the metabolic reaction, consistent with the kinetic isotope effect. nih.gov These computational insights are crucial in the early stages of drug design and can guide the synthesis of more stable and effective drug candidates.
Future Directions and Emerging Research Methodologies
Development of Novel Deuteration Methodologies for Complex Molecules
The synthesis of deuterated compounds is moving beyond traditional methods toward more sophisticated and efficient strategies. Modern approaches focus on late-stage deuteration, which allows for the introduction of deuterium (B1214612) into complex molecules at a final step, a significant advantage in drug development. researchgate.netnih.gov
One of the most promising techniques is transition-metal-catalyzed hydrogen isotope exchange (HIE). nih.gov Methods using palladium or silver catalysts enable the direct activation of carbon-hydrogen (C-H) bonds for replacement with deuterium. researchgate.netnih.gov For instance, palladium-catalyzed reactions can use heavy water (D₂O) as a convenient and inexpensive deuterium source to label a wide range of pharmaceuticals with high efficiency and functional group tolerance. nih.govresearchgate.netchemrxiv.org This approach simplifies the synthesis of complex labeled molecules like internal standards and next-generation deuterated drugs. mdpi.com The strategic placement of deuterium can slow down a drug's metabolism, a concept that has led to FDA-approved deuterated drugs like deutetrabenazine. mdpi.comnih.govmusechem.com
These advanced synthetic methods are critical for producing high-purity deuterated internal standards, which are essential for the accuracy of bioanalytical studies. nih.govumsl.edu
| Methodology | Description | Key Advantages | Catalyst Examples | Deuterium Source |
|---|---|---|---|---|
| Traditional Synthesis | Incorporates deuterium by using deuterated building blocks early in a multi-step synthesis. | Precise location of deuterium. | N/A | Deuterated reagents (e.g., CD₃MgBr) |
| Late-Stage C-H Activation | Directly replaces C-H bonds with C-D bonds on a fully formed, complex molecule. researchgate.net | High efficiency, fewer synthetic steps, broad applicability to complex molecules. researchgate.net | Palladium (Pd), Iridium (Ir), Silver (Ag) nih.gov | Heavy Water (D₂O), Deuterium Gas (D₂) chemrxiv.orgmdpi.com |
Advanced Spectroscopic Techniques for In Situ Isotope Tracking
Emerging spectroscopic techniques are enabling researchers to visualize and track deuterated molecules directly within biological systems, offering unprecedented insights into metabolic processes and drug distribution.
Stimulated Raman Scattering (SRS) Microscopy is a powerful optical imaging technique that leverages the unique vibrational frequency of the carbon-deuterium (C-D) bond. nih.govnih.gov Since endogenous molecules in cells lack C-D bonds, this spectral region is silent, allowing for highly specific and sensitive imaging of deuterated probes without background interference. nih.govnih.gov This method has been used to monitor the uptake and metabolism of deuterium-labeled glucose, amino acids, and lipids in live cells and even in whole organisms like zebrafish and mice. nih.govspiedigitallibrary.org The minimally invasive nature of deuterium labeling makes it ideal for long-term imaging of metabolic dynamics. spiedigitallibrary.orgspiedigitallibrary.org
Mass Spectrometry Imaging (MSI) provides the ability to simultaneously map the spatial distribution of a parent drug and its various metabolites directly in tissue sections. nih.govbohrium.comutmb.edunih.gov Unlike autoradiography, MSI is a label-free technique that offers high molecular specificity. bohrium.comnih.gov In a typical MSI workflow, a laser desorbs molecules from a tissue slice, and their mass-to-charge ratio is analyzed. This creates a detailed map showing where the drug and its metabolites are concentrated. For quantitative MSI, a deuterated internal standard like Nitrendipine (B1678957) dipropyl ester-d7 would be sprayed onto the tissue section to correct for variations in ionization, ensuring accurate measurement of the drug's concentration across different tissue regions. nih.gov
| Technique | Principle | Application | Resolution | Key Advantage |
|---|---|---|---|---|
| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational signature of C-D bonds in a cell-silent spectral window. nih.gov | Live-cell imaging of metabolic processes using deuterated tracers (e.g., glucose, amino acids). nih.gov | Subcellular | Non-invasive, high-resolution, real-time tracking in living systems. researchgate.net |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules desorbed from a tissue surface to map their spatial distribution. nih.gov | Mapping the distribution of drugs and their metabolites in tissue sections. bohrium.comutmb.edu | Cellular to subcellular | Label-free, high molecular specificity, simultaneous detection of multiple analytes. nih.gov |
| Deuterium Magnetic Resonance Spectroscopy (DMRS) | Detects the nuclear magnetic resonance signal from deuterium to quantify labeled metabolites. nih.gov | Non-invasive quantification of metabolites like glucose, lactate, and glutamate (B1630785) in vivo. nih.gov | Tissue/Organ level | Non-invasive, applicable in clinical settings for monitoring metabolic diseases. nih.govresearchgate.net |
Integration of Nitrendipine Dipropyl Ester-d7 with Multi-omics Platforms in Pre-clinical Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming essential for a holistic understanding of disease and drug action. nih.govfrontiersin.orgnih.gov Stable isotope tracing is a cornerstone of metabolomics, allowing researchers to track the flow of atoms through metabolic pathways. nih.govnih.govimmune-system-research.com
In this context, a deuterated internal standard such as this compound is not just an analytical tool but an enabler of systems biology. Metabolomics studies that use stable isotopes to trace metabolic fluxes rely on highly accurate and precise quantification of numerous metabolites. nih.govcreative-proteomics.com By adding a known quantity of a deuterated internal standard to a sample, researchers can use mass spectrometry to accurately measure the absolute concentration of the corresponding unlabeled metabolite. nih.govimmune-system-research.com
| Omics Field | Object of Study | Role of Quantitative Analysis | Contribution of Deuterated Standards |
|---|---|---|---|
| Genomics | DNA, Genes | Correlating genetic variants with phenotypes. | Indirectly, by enabling accurate phenotypic measurements (e.g., metabolite levels). |
| Transcriptomics | RNA, Gene Expression | Quantifying changes in gene expression. | Provides accurate metabolic data to correlate with gene expression changes. |
| Proteomics | Proteins, Protein Expression | Quantifying changes in protein levels and post-translational modifications. | Provides accurate metabolic data to correlate with protein expression and enzyme activity. |
| Metabolomics | Metabolites, Metabolic Flux | Absolute quantification of metabolite concentrations and pathway activity. nih.govnih.gov | Directly enables accurate quantification by correcting for analytical variability. immune-system-research.comclearsynth.com |
Innovations in Bioanalytical Strategies for Trace Analysis of Labeled Compounds
The quantification of drugs and their metabolites in biological fluids is a fundamental activity in pharmaceutical development. The gold standard for this task is liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov The reliability of LC-MS/MS assays depends heavily on the use of an appropriate internal standard to correct for variability during sample processing and analysis. kcasbio.comsemanticscholar.org
A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the ideal choice. scispace.comnih.gov Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects (ion suppression or enhancement). kcasbio.comresearchgate.net However, its different mass allows it to be distinguished from the analyte by the mass spectrometer. scispace.com This co-elution and identical behavior ensure that any sample-to-sample variation is effectively normalized, leading to superior precision and accuracy compared to using a structural analog as an internal standard. scispace.comnih.gov
Innovations in this area focus on developing highly robust and sensitive methods for quantifying trace levels of compounds. The use of high-resolution mass spectrometry (HR-MS) combined with SIL standards allows for the determination of isotopic enrichment and ensures the structural integrity of the labeled compounds themselves. rsc.org This rigorous quality control is essential for regulatory submissions and ensures the highest confidence in bioanalytical data. kcasbio.com
| Parameter | Analog Internal Standard | Stable Isotope Labeled (SIL) Internal Standard |
|---|---|---|
| Chemical Structure | Similar but not identical to the analyte. | Chemically identical to the analyte, but with isotopic substitution (e.g., D for H). researchgate.net |
| Chromatographic Retention | Different from the analyte. | Nearly identical to the analyte, co-elutes. kcasbio.com |
| Matrix Effect Correction | May not accurately track the analyte's response, leading to potential inaccuracy. kcasbio.com | Effectively normalizes for ion suppression/enhancement experienced by the analyte. clearsynth.com |
| Precision & Accuracy | Generally lower; mean bias can be significant. scispace.com | Significantly higher; provides more reliable and robust data. scispace.comnih.gov |
| Regulatory View | Acceptable if a SIL is unavailable, but may face scrutiny. kcasbio.com | Strongly preferred by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
